molecular formula C7H5BrCl2O B1404132 2-Bromo-3,5-dichlorobenzyl alcohol CAS No. 1805119-68-9

2-Bromo-3,5-dichlorobenzyl alcohol

Cat. No. B1404132
M. Wt: 255.92 g/mol
InChI Key: HAQSEHWBSTZKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,5-dichlorobenzyl alcohol is a chemical compound with the empirical formula C7H6BrClO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-dichlorobenzyl alcohol is represented by the SMILES string OCC1=CC(Cl)=CC=C1Br . The InChI key for this compound is YOLUSOFTODTRQV-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis and Recovery Processes

2-Bromo-3,5-dichlorobenzyl alcohol is a chemical compound with potential applications in various synthesis and recovery processes. It may have relevance in the downstream processing of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol. These compounds have a wide range of applications and can be biologically produced. The recovery and purification processes of such diols from fermentation broth are critical, especially considering the costs involved in microbial production. Although 2-Bromo-3,5-dichlorobenzyl alcohol is not explicitly mentioned, it could potentially be involved in similar separation processes due to its structural properties (Xiu & Zeng, 2008).

Catalysis

The compound might also play a role in catalysis, specifically in the synthesis of higher alcohols. Research in this area has focused on catalysts based on Cu/ZnO/Al2O3, and while the use of 2-Bromo-3,5-dichlorobenzyl alcohol is not directly mentioned, its properties could potentially make it a candidate for enhancing selectivity in such catalytic processes (Slaa, Ommen, & Ross, 1992).

Environmental and Health Implications

It's essential to consider the environmental and health implications of chemical compounds. For example, compounds like 2,4,6-Tribromophenol, structurally related to 2-Bromo-3,5-dichlorobenzyl alcohol, have been studied extensively for their environmental concentrations and toxicology. Understanding the behavior of similar compounds can provide insights into the safe handling and potential environmental impact of 2-Bromo-3,5-dichlorobenzyl alcohol (Koch & Sures, 2018).

Safety And Hazards

The safety data sheet for 2,4-Dichlorobenzyl alcohol, a related compound, indicates that it is harmful if inhaled and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

properties

IUPAC Name

(2-bromo-3,5-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQSEHWBSTZKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dichlorobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,5-dichlorobenzyl alcohol
Reactant of Route 2
2-Bromo-3,5-dichlorobenzyl alcohol
Reactant of Route 3
2-Bromo-3,5-dichlorobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
2-Bromo-3,5-dichlorobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,5-dichlorobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
2-Bromo-3,5-dichlorobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.